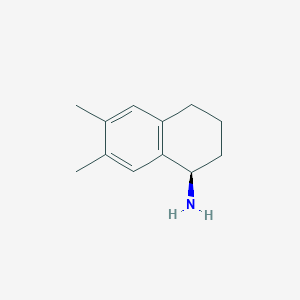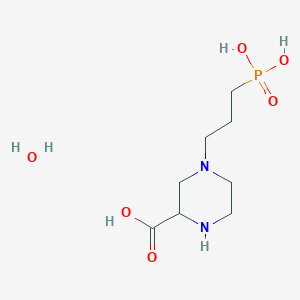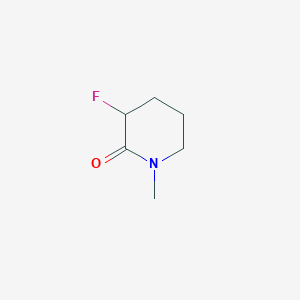
2,5-Dichloro-4-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method starts with 2,4-dichloropyrimidine, which undergoes a substitution reaction with phenyl groups under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloro-4-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or ethanol are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and palladium on carbon (Pd/C) for reduction are employed.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield 2-amino-5-chloro-4-phenylpyrimidine .
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-phenylpyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,5-Dichloro-4-phenylpyrimidine, used in similar applications.
2,5-Dichloro-4-methylpyrimidine: Another derivative with comparable chemical properties but different biological activities.
Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacological agent compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C10H6Cl2N2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
2,5-dichloro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
IFKZCTXAQDMSDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



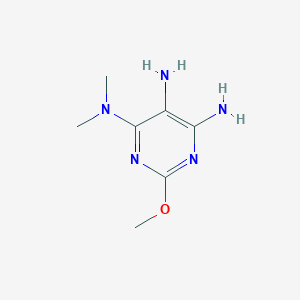
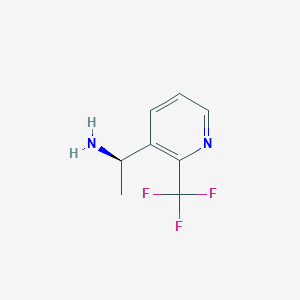



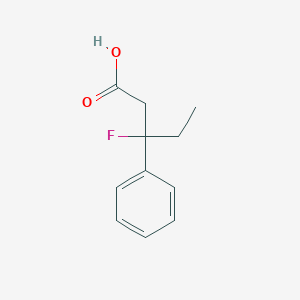
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)
